molecular formula C9H9Cl2N3 B1222920 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine CAS No. 40659-00-5

5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine

Cat. No.: B1222920
CAS No.: 40659-00-5
M. Wt: 230.09 g/mol
InChI Key: HNDUFKGYRGYWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazolines Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of an amino group and a dichlorophenyl group attached to the imidazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine typically involves the reaction of 3,4-dichlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:

3,4-Dichlorobenzylamine+Glyoxal+Ammonium AcetateThis compound\text{3,4-Dichlorobenzylamine} + \text{Glyoxal} + \text{Ammonium Acetate} \rightarrow \text{this compound} 3,4-Dichlorobenzylamine+Glyoxal+Ammonium Acetate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include imidazolone derivatives, substituted imidazolines, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a ligand for various biological receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in developing treatments for conditions such as hypertension and diabetes due to its interaction with specific receptors.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects. The pathways involved include the inhibition of certain enzymes and the activation of signaling cascades that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-imidazoline: Lacks the dichlorophenyl group, resulting in different chemical properties and biological activities.

    2-Amino-5-phenyl-2-imidazoline: Similar structure but without the chlorine atoms, leading to variations in reactivity and potency.

    2-Amino-5-(4-chlorophenyl)-2-imidazoline: Contains a single chlorine atom, which affects its chemical behavior and applications.

Uniqueness

5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-3,8H,4H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDUFKGYRGYWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=N1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961049
Record name 4-(3,4-Dichlorophenyl)imidazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40659-00-5, 118909-96-9
Record name MJ 10459-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040659005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-(3,4-dichlorophenyl)-2-imidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,4-Dichlorophenyl)imidazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-(3,4-DICHLOROPHENYL)-2-IMIDAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y80FT91F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.